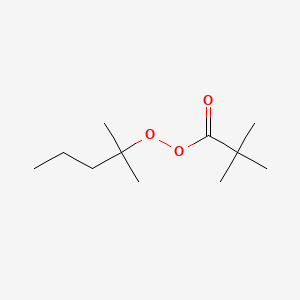
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is an organic peroxide compound with the molecular formula C11H22O3 and a molecular weight of 202.29100 g/mol . It is also known by other names such as propaneperoxoic acid, 2,2-dimethyl-, tert-hexyl ester, tert-hexyl peroxypivalate, and PerhexylPV . This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate typically involves the reaction of 2,2-dimethylpropanoic acid with 2-methylpentan-2-ol in the presence of a peroxide initiator . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent due to the presence of the peroxide group.
Reduction: It can be reduced to form alcohols and other derivatives.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butyl peroxypivalate: Another organic peroxide with similar applications in polymerization.
tert-Amyl peroxypivalate: Used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: A widely used peroxide initiator in various chemical reactions.
These compounds share similar functional groups but differ in their molecular structures and reactivity, making this compound unique in its specific applications and properties .
Eigenschaften
CAS-Nummer |
51938-28-4 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C11H22O3/c1-7-8-11(5,6)14-13-9(12)10(2,3)4/h7-8H2,1-6H3 |
InChI-Schlüssel |
RTEZVHMDMFEURJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)OOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
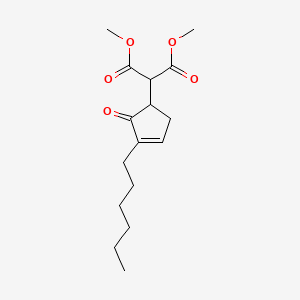
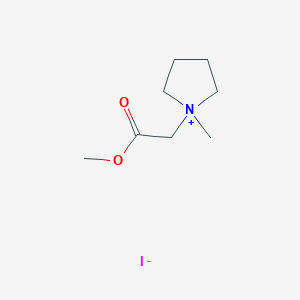
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
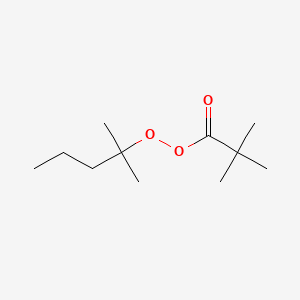

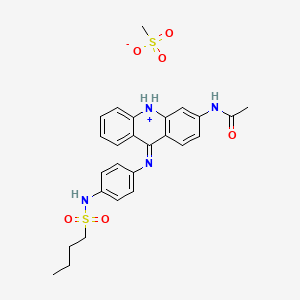


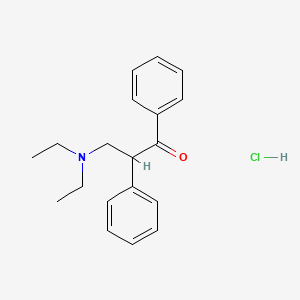
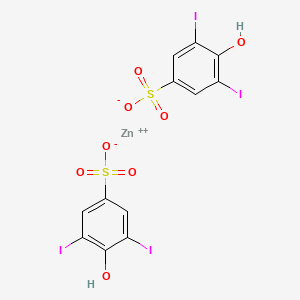
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
